molecular formula C8H5ClN4 B2355680 4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE CAS No. 1155594-91-4

4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE

Cat. No.: B2355680
CAS No.: 1155594-91-4
M. Wt: 192.61
InChI Key: QRHZETUNAWNYEI-UHFFFAOYSA-N
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Description

4-Chloro-2,2’-bipyrimidine, also known as 4’-Chloro-2,2’-dipyrimidyl, is a heterocyclic compound with the molecular formula C8H5ClN4. It is a compound that has been used in various studies and applications .


Synthesis Analysis

The synthesis of 4-Chloro-2,2’-bipyrimidine involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,2’-bipyrimidine is characterized by a number of properties. It has a molecular formula of C8H5ClN4 and an average mass of 192.605 Da . The structure is non-centrosymmetric, which has implications for its optical properties .


Chemical Reactions Analysis

4-Chloro-2,2’-bipyrimidine undergoes various chemical reactions. For instance, it has been found to participate in redox flow batteries, where it serves as a charge carrier capable of storing two electrons per molecule with reduction near -2.0 V vs. Fc/Fc+ . It also undergoes nucleophilic addition reactions .


Physical and Chemical Properties Analysis

4-Chloro-2,2’-bipyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 427.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 48.1±0.3 cm3, and a polar surface area of 52 Å2 .

Scientific Research Applications

Lanthanide Chemistry and Material Synthesis

4-Chloro-2,2'-bipyrimidine, a variant of 2,2′-bipyrimidine (bpm), has significant applications in lanthanide chemistry, particularly in the synthesis of molecular complexes and polymeric lanthanide materials. Its unique ability as a polydentate neutral ligand enables the formation of compounds with varied dimensionalities, connecting large ions and influencing their emissive and magnetic properties (Zucchi, 2011).

Photochemical Properties

The photochemistry of 4-Chloro-2,2'-bipyrimidine is another area of focus. A study on 2-chloropyrimidine, closely related to 4-Chloro-2,2'-bipyrimidine, showed its transformation under UV irradiation in aqueous solutions, forming compounds like 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine. This research provides insights into the photochemical pathways and product formation under various conditions (Lindqvist et al., 2002).

Ligand Exchange and Complex Formation

4-Chloro-2,2'-bipyrimidine is also studied for its role in ligand exchange and the formation of metal complexes. Research shows that derivatives of 2,2'-bipyrimidine form complexes with metals, highlighting the steric and electronic properties of these ligands and their potential applications in various fields of chemistry (Riesgo et al., 2001).

Synthesis of Functionalized Bipyrimidine Derivatives

A novel protocol for synthesizing highly functionalized bipyrimidine derivatives from 3-formyl-chromones and other substrates via a multi-component cascade reaction has been developed. This method is significant for the synthesis of complex bipyrimidine derivatives, suitable for combinatorial and parallel syntheses (Chen et al., 2021).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2,2’-bipyrimidine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 4-Chloro-2,2’-bipyrimidine research could involve its application in energy storage solutions, particularly in non-aqueous redox flow batteries . Its high solubility and stability metrics make it a promising candidate for further study in this field .

Properties

IUPAC Name

4-chloro-2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-6-2-5-12-8(13-6)7-10-3-1-4-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHZETUNAWNYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155594-91-4
Record name 4-chloro-2-(pyrimidin-2-yl)pyrimidine
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